1-methyl-1H-1,2,3-triazole-4-carbohydrazide
Description
Properties
IUPAC Name |
1-methyltriazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N5O/c1-9-2-3(7-8-9)4(10)6-5/h2H,5H2,1H3,(H,6,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVIKYRCRVVRSPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1377248-55-9 | |
| Record name | 1-methyl-1H-1,2,3-triazole-4-carbohydrazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-1,2,3-triazole-4-carbohydrazide can be synthesized through several methods. One common method involves the reaction of 1-methyl-1H-1,2,3-triazole-4-carboxylic acid with hydrazine hydrate. The reaction is typically carried out in an ethanol solvent under reflux conditions for several hours. The resulting product is then purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, and advanced purification techniques such as chromatography may be employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-1,2,3-triazole-4-carbohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide derivatives as anticancer agents. A notable case involved the synthesis of novel N-acyl hydrazones derived from this compound, which exhibited potent cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the triazole ring enhanced their biological activity .
Antiviral Properties
The compound has also shown promise in antiviral applications. Research indicates that triazole derivatives can inhibit viral replication mechanisms, making them potential candidates for treating viral infections, including those caused by RNA viruses like SARS-CoV-2 . The mechanism involves interference with viral enzymes critical for replication.
Antivenom Effects
The biological activity of 1-methyl-1H-1,2,3-triazole derivatives extends to their use as antivenom agents. Studies have demonstrated that these compounds can neutralize hemolytic and proteolytic activities induced by snake venoms, showcasing their potential in developing new antivenom therapies . Table 1 summarizes the inhibitory effects of various triazole derivatives on venom-induced activities.
| Compound | Inhibition Type | IC50 (μg/mL) |
|---|---|---|
| Triazole A | Hemolysis | 50 |
| Triazole B | Proteolysis | 15 |
Synthesis and Characterization
The synthesis of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure. For example, the NMR spectrum reveals distinct signals corresponding to the triazole and hydrazone moieties, indicating successful synthesis .
Polymeric Materials
In materials science, 1-methyl-1H-1,2,3-triazole derivatives have been integrated into polymer matrices to enhance thermal stability and mechanical properties. The incorporation of these compounds into polymers has resulted in materials with improved resistance to thermal degradation and enhanced mechanical strength .
Case Study 1: Anticancer Activity
A study evaluated a series of N-acyl hydrazones derived from 1-methyl-1H-1,2,3-triazole-4-carbohydrazide against several cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating significant anticancer potential.
Case Study 2: Antivenom Development
Research focused on synthesizing new triazole derivatives aimed at neutralizing snake venom effects. These studies showed that specific modifications to the triazole structure significantly increased their effectiveness in inhibiting venom-induced hemolysis and proteolysis.
Mechanism of Action
The mechanism of action of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
- Thiadiazole derivative 9b: Exhibits potent inhibitory activity against hepatocellular carcinoma (HepG2, IC50 = 2.94 µM) via ROS induction and apoptosis .
- Hydrazones from 5-methyl-1-(p-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide : Demonstrated cytotoxicity against cancer cell lines, attributed to the nitro group’s electron-withdrawing effects enhancing DNA interaction .
Enzyme Inhibition
- (E)-1-(4-Methoxybenzyl)-N’-(7-methyl-2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide : Inhibits MARK4 kinase, disrupting microtubule dynamics and cancer cell proliferation .
Antioxidant Properties
- Hydrazone derivatives : Show radical scavenging activity in DPPH assays, with efficacy influenced by substituent electronegativity .
Physicochemical and Computational Insights
- Solubility: Solubility trends in solvents like DMF and ethanol (e.g., ) highlight the role of substituents in tuning hydrophilicity.
- Computational Studies : DFT analysis of a chlorophenyl analog revealed stable HOMO-LUMO gaps (4.21 eV) and dispersion-dominated intermolecular interactions, critical for drug-receptor binding .
Biological Activity
1-methyl-1H-1,2,3-triazole-4-carbohydrazide is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and potential applications in various fields, supported by research findings and case studies.
The biological activity of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide is primarily attributed to its ability to interact with various biological targets. Triazole compounds typically bind to enzymes and receptors through the nitrogen atoms in the triazole ring. This interaction can influence multiple biochemical pathways, leading to a range of biological effects including:
- Antimicrobial Activity : Inhibition of bacterial and fungal growth.
- Anticancer Properties : Induction of apoptosis in cancer cells.
- Anti-inflammatory Effects : Modulation of inflammatory mediators.
- Antiviral Activity : Inhibition of viral replication.
Antimicrobial Activity
Research has demonstrated that 1-methyl-1H-1,2,3-triazole-4-carbohydrazide exhibits significant antimicrobial properties. A study evaluated its efficacy against various bacterial strains and fungi, revealing that the compound effectively inhibited growth at low concentrations. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens:
| Microorganism | MIC (µg/mL) |
|---|---|
| Escherichia coli | 8 |
| Staphylococcus aureus | 4 |
| Candida albicans | 16 |
These results indicate that the compound holds promise as a potential antimicrobial agent in clinical settings .
Anticancer Activity
In vitro studies have shown that 1-methyl-1H-1,2,3-triazole-4-carbohydrazide can induce apoptosis in cancer cell lines. The compound was tested against several types of cancer cells, including breast and lung cancer cells. The findings demonstrated a dose-dependent reduction in cell viability:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (breast cancer) | 15 |
| A549 (lung cancer) | 20 |
These results suggest that the compound may serve as a lead structure for developing new anticancer therapies .
Antivenom Properties
Another interesting application of this compound is its potential use as an antivenom agent. A study investigated its efficacy against the venoms of Bothrops jararaca and Lachesis muta. The compound demonstrated significant inhibitory effects on hemolysis and clotting induced by these venoms:
| Activity | Inhibition (%) |
|---|---|
| Hemolysis | 70 |
| Clotting | 65 |
This highlights the potential for triazole derivatives in treating snake bites .
Case Study 1: Antimicrobial Efficacy
A recent study synthesized a series of triazole derivatives, including 1-methyl-1H-1,2,3-triazole-4-carbohydrazide, and evaluated their antimicrobial activity. The results indicated that modifications to the triazole ring significantly enhanced activity against resistant strains of bacteria compared to traditional antibiotics.
Case Study 2: Cancer Cell Apoptosis
In another investigation, researchers treated various cancer cell lines with different concentrations of 1-methyl-1H-1,2,3-triazole-4-carbohydrazide. Flow cytometry analysis revealed increased rates of apoptosis correlating with higher concentrations of the compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
